molecular formula C21H17ClN2O4 B1455030 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105193-56-3

2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1455030
CAS No.: 1105193-56-3
M. Wt: 396.8 g/mol
InChI Key: AMRWWCOJSFCHKD-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a chlorine atom at position 2 and methoxy groups at positions 5 and 6. The quinoline moiety is linked via an ethyl group to an isoindole-1,3(2H)-dione ring.

Properties

IUPAC Name

2-[2-(2-chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-27-16-7-8-17(28-2)18-15(16)11-12(19(22)23-18)9-10-24-20(25)13-5-3-4-6-14(13)21(24)26/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRWWCOJSFCHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143895
Record name 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-56-3
Record name 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Construction Approach

  • 3.1.1. Preparation of the Quinoline Intermediate
    The synthesis begins with the formation of the 2-chloro-5,8-dimethoxy-3-quinoline moiety. Methods for quinoline functionalization often involve aromatic substitution and selective methoxylation steps. For example, methylation of hydroxyquinoline derivatives or direct methoxylation can be employed to install the 5,8-dimethoxy groups.

  • 3.1.2. Synthesis of the Isoindole-1,3-dione Core
    The isoindole-1,3-dione (phthalimide) core is typically prepared via the condensation of phthalic anhydride with ammonia or primary amines. This core provides the reactive imide nitrogen for further substitution.

  • 3.1.3. Coupling of Quinoline and Isoindole-1,3-dione Units
    The key step involves linking the quinoline derivative to the isoindole-1,3-dione via an ethyl spacer. This can be achieved by alkylation reactions where the isoindole nitrogen is alkylated with a 2-(2-chloro-5,8-dimethoxy-3-quinolinyl)ethyl halide or a suitable leaving group derivative. The reaction conditions typically involve the use of bases like triethylamine in solvents such as acetonitrile or diethyl ether, under controlled temperature to avoid side reactions.

Alternative Multistep Synthesis (Adapted from Related Imide-Quinoline Systems)

  • Step 1: Formation of 2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl intermediate by halogenation and methylation of quinoline derivatives.

  • Step 2: Reaction of the above intermediate with isoindole-1,3-dione under reflux in acetonitrile or other aprotic solvents, using bases to promote nucleophilic substitution at the imide nitrogen.

  • Step 3: Purification by recrystallization from solvents such as ethyl acetate or hexane to achieve high purity (typically >95%) of the final compound.

Experimental Conditions and Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Quinoline methoxylation Methoxy reagents, methylation catalysts 80–120 °C Several hours 70–85 Selective dimethoxylation on quinoline ring
Isoindole-1,3-dione synthesis Phthalic anhydride + ammonia/amine 100–130 °C 2–4 hours 80–90 Formation of phthalimide core
Alkylation coupling Quinoline ethyl halide + isoindole-1,3-dione + base Room temp to reflux 1–12 hours 60–75 Base: triethylamine or sodium hydride
Purification Recrystallization from ethyl acetate/hexane Ambient Several hours Achieves >95% purity

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially in alkylation steps.
  • Recrystallization: Commonly employed from mixtures of ethyl acetate and hexane or dichloromethane and hexane to purify the final compound.
  • Spectroscopic Characterization:
    • ^1H and ^13C NMR to confirm chemical shifts consistent with quinoline and isoindole moieties.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • Melting point determination to assess purity and identity.

Summary of Research Findings and Methodological Insights

  • The preparation of this compound involves multi-step synthesis combining selective functionalization of quinoline and subsequent coupling to the phthalimide core.
  • Alkylation at the imide nitrogen is a critical step requiring controlled conditions to achieve good yield and purity.
  • The use of triethylamine as a base and aprotic solvents like acetonitrile or diethyl ether is common to facilitate nucleophilic substitution.
  • Purification by recrystallization is effective in obtaining analytically pure samples.
  • Related synthetic methodologies from structurally similar compounds provide a reliable framework to adapt and optimize the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce isoindoline derivatives.

Scientific Research Applications

2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to exhibit significant activity against several diseases by interfering with cellular processes and molecular pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The target compound’s quinoline ring substitutions (2-chloro, 5,8-dimethoxy) and ethyl-linked isoindole-dione differentiate it from analogs. Key comparisons include:

2-[2-(2-Chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione Substituents: 2-chloro, 7,8-dimethyl on quinoline. Impact: Methyl groups are less polar than methoxy, reducing solubility in polar solvents. Molecular weight is lower (364.83 vs. ~427.8 for the target compound) due to fewer oxygen atoms .

5,6-Dichloro-2-(quinolin-8-yl)isoindole-1,3-dione Substituents: Dichloro on isoindole-dione; quinoline unsubstituted. The absence of quinoline substitutions simplifies the electronic profile .

2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione Substituents: No substitutions on quinoline or isoindole-dione. Impact: Lower molecular weight (282.28) and reduced steric hindrance compared to the target compound, favoring easier synthetic modification .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents (Quinoline/Isoindole-dione)
Target Compound C₂₁H₁₇ClN₂O₄ ~427.8 2-Cl, 5,8-OMe / ethyl
2-[2-(2-Cl-7,8-Me₂-quinolin-3-yl)ethyl]-dione C₂₁H₁₇ClN₂O₂ 364.83 2-Cl, 7,8-Me / ethyl
5,6-Cl₂-2-(quinolin-8-yl)-dione C₁₇H₈Cl₂N₂O₂ 359.17 None / 5,6-Cl₂
2-(Quinolin-8-yl)-dione C₁₇H₁₀N₂O₂ 282.28 None / None

Notes:

  • Methoxy groups (OMe) increase hydrophilicity and hydrogen-bonding capacity compared to methyl (Me) or halogen substituents.
  • The ethyl linker in the target compound introduces conformational flexibility, which may influence binding to biological targets .

Biological Activity

2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS No. 1105193-56-3) is a synthetic compound with potential biological activity. It belongs to the isoindole-1,3-dione class, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN2O4. The compound features a chloroquinoline moiety and an isoindole structure, which are significant for its biological activity.

Research indicates that isoindole derivatives exhibit various mechanisms of action, including:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This activity is crucial for its anti-inflammatory effects. In studies, some derivatives demonstrated a higher affinity for COX-2 compared to COX-1, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating its potential as an antioxidant agent .

In Vitro Studies

A study evaluated the biological properties of various isoindole derivatives, including the target compound. The findings highlighted:

  • Cytotoxicity : The compound showed no significant cytotoxic effects in concentrations ranging from 10 to 90 µM against normal human dermal fibroblasts (NHDF), suggesting a favorable safety profile .
  • COX Inhibition : Inhibition assays revealed that certain derivatives had a greater inhibitory effect on COX enzymes than the reference drug meloxicam. Specifically, two compounds exhibited a COX-2/COX-1 affinity ratio exceeding that of meloxicam .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityNo significant cytotoxicity at 10–90 µM
COX InhibitionGreater inhibition of COX-2 than meloxicam
Antioxidant ActivityScavenging ROS and RNS

Case Studies

Case Study 1 : A recent study synthesized nine new isoindole derivatives and assessed their biological activities. Among these, several compounds showed promising results in terms of COX inhibition and antioxidant properties. The structure-activity relationship (SAR) analysis indicated that specific substituents on the isoindole ring influence biological efficacy .

Case Study 2 : Another study focused on the pharmacological profile of phthalimide analogs, which include isoindole derivatives. These compounds demonstrated a range of activities including anticonvulsant and anti-inflammatory properties. The research emphasized the importance of structural modifications in enhancing therapeutic effects while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates in ethanol, as demonstrated in analogous quinoline derivative syntheses. For example, combining substituted quinoline precursors with isoindole-dione moieties under reflux conditions (1–2 hours) followed by slow evaporation yields crystalline products suitable for X-ray analysis . Optimization can employ factorial design of experiments (DoE) to minimize trials while varying parameters like temperature, solvent polarity, and stoichiometry. Statistical methods such as response surface methodology (RSM) are critical for identifying optimal conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and stereochemistry, as shown in studies of related isoindole-dione derivatives .
  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., Density Functional Theory, DFT) to validate substituent positioning .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds, the material may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Implement:

  • Engineering controls : Fume hoods for synthesis and purification.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Follow protocols for halogenated organic waste, as the compound contains chlorine .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Mulliken charge analysis and molecular electrostatic potential (MEP) maps reveal regions susceptible to nucleophilic attack or hydrogen bonding .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility or crystallization conditions.

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Structural validation : Cross-reference XRD data with DFT-optimized geometries to identify discrepancies in bond angles or torsional strains .
  • Spectroscopic reconciliation : Use hybrid computational methods (e.g., time-dependent DFT) to simulate NMR/IR spectra and compare with experimental results. Adjust computational parameters (basis sets, solvation models) iteratively .

Q. How can researchers design experiments to investigate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial or anticancer activity using cell lines (e.g., MTT assays). Quinoline derivatives are known for antimalarial and antibiotic properties, suggesting similar pathways for this compound .
  • Molecular docking : Use software like Molecular Operating Environment (MOE) to model interactions with biological targets (e.g., Plasmodium falciparum enzymes or bacterial DNA gyrase) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to resolve polar impurities.
  • Membrane filtration : Nanofiltration or ultrafiltration can isolate the compound based on molecular weight, especially if byproducts are polymeric .

Q. How can AI-driven tools like COMSOL Multiphysics improve process scalability for synthesizing this compound?

  • Methodological Answer :

  • Multiphysics simulations : Model heat/mass transfer in reactors to optimize mixing efficiency and reduce hot spots during exothermic steps (e.g., reflux).
  • Machine learning (ML) : Train algorithms on historical reaction data to predict yields under novel conditions, enabling autonomous experimentation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione

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